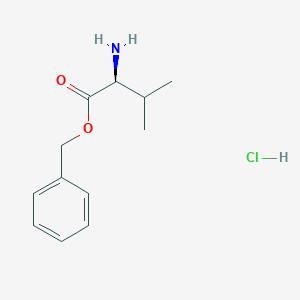

H-Val-Obzl.HCl

Beschreibung

BenchChem offers high-quality H-Val-Obzl.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Val-Obzl.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUNABFUHGBCMF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469272 | |

| Record name | Val-OBzl HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-34-2 | |

| Record name | Val-OBzl HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine benzyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Val-Obzl.HCl chemical properties and structure

An In-depth Technical Guide to L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl)

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl), a critical amino acid derivative. The information is tailored for researchers, scientists, and professionals involved in peptide synthesis, drug development, and organic chemistry.

Core Chemical Properties and Structure

H-Val-Obzl.HCl is a derivative of the essential amino acid L-valine, featuring a benzyl ester protecting group on its carboxyl terminus and supplied as a hydrochloride salt.[1][2] This structure makes it a valuable building block in various synthetic processes.[3] It typically appears as a white to off-white crystalline powder.[4]

Structural Information

-

IUPAC Name: benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride[5]

-

Synonyms: H-Val-OBzl.HCl, L-Valine benzyl ester hydrochloride, Val-OBzl HCl[5][6]

-

Chemical Formula: C₁₂H₁₈ClNO₂[5]

-

SMILES: CC(C)--INVALID-LINK--OCC1=CC=CC=C1)N.Cl[5]

-

InChIKey: ZIUNABFUHGBCMF-MERQFXBCSA-N[5]

Physicochemical Data

The quantitative properties of H-Val-Obzl.HCl are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 2462-34-2 | [1][5][7] |

| Molecular Weight | 243.73 g/mol | [5][8] |

| Melting Point | 138°C | [9] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity (Typical) | ≥97% (HPLC) | [1][2] |

| Solubility | Soluble in water | [9] |

| Optical Rotation | -10° (c=2 in water) | [9] |

Applications in Research and Drug Development

H-Val-Obzl.HCl is a versatile compound with significant applications in the pharmaceutical and biochemical industries.[3]

-

Peptide Synthesis: Its most prominent role is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[1] The benzyl ester group effectively protects the C-terminus, allowing for controlled, stepwise elongation of the peptide chain while preventing unwanted side reactions.[2]

-

Pharmaceutical Intermediate: The compound is a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the manufacturing of Valsartan, an angiotensin II receptor blocker used to treat hypertension and heart failure.[4]

-

Drug Development: Its structure can be modified to enhance the bioavailability of drug candidates, making it a valuable component in creating more effective medications.[3]

-

Chiral Synthon: In organic synthesis, it serves as a chiral building block, preserving the inherent stereochemistry of L-valine for the construction of enantiomerically pure complex molecules.[1][10]

-

Metabolism Research: Researchers utilize this derivative in studies of amino acid metabolism to better understand metabolic pathways and their roles in health and disease.[2][3]

Experimental Protocols

While specific experimental parameters are highly dependent on the reaction context, this section outlines the general methodologies for the characterization and use of H-Val-Obzl.HCl.

General Characterization Protocol

To confirm the identity and purity of H-Val-Obzl.HCl, a combination of analytical techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, often requiring a result of ≥97% or higher for use in synthesis.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they match the expected structure of L-valine benzyl ester.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the presence of key functional groups. A general protocol involves scanning the sample in the range of 4000–400 cm⁻¹.[11] Expected peaks would correspond to N-H stretches from the amine hydrochloride, C=O stretch from the ester, and aromatic C-H and C=C stretches from the benzyl group.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

H-Val-Obzl.HCl is used as a building block after the initial amino acid has been anchored to a solid support (resin). The following workflow illustrates its incorporation into a growing peptide chain.

Caption: Workflow for incorporating H-Val-Obzl.HCl in Solid-Phase Peptide Synthesis (SPPS).

This diagram illustrates the fundamental cycle where the protecting group on the resin-bound peptide is removed, followed by the coupling of the next amino acid in the sequence, in this case, H-Val-Obzl.HCl. This cycle is repeated until the desired peptide is synthesized.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrio.com:9999 [chemrio.com:9999]

- 7. medchemexpress.com [medchemexpress.com]

- 8. H-Nva-OBzl.HCl | C12H18ClNO2 | CID 67852029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2462-34-2 Val-OBzl HCl AKSci Z4486 [aksci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Valine Benzyl Ester Hydrochloride (H-Val-OBzl·HCl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl), a critical amino acid derivative utilized extensively in peptide synthesis and various other biochemical applications.

Chemical Identity and Properties

L-Valine benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of L-valine. The benzyl group serves as a protecting group for the carboxylic acid functionality of valine, which is essential for the controlled, stepwise assembly of peptide chains.[1] This protection prevents unwanted side reactions during the formation of peptide bonds.[1]

Table 1: Physicochemical Properties of H-Val-OBzl·HCl

| Property | Value | References |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 243.73 g/mol | [2][3][][5] |

| CAS Number | 2462-34-2 | [3][][6][7] |

| Appearance | White to off-white crystalline powder | [3][][5][6] |

| Melting Point | 138-143 °C | [][6][7] |

| Optical Rotation | [a]D20 = -10 ± 2º (c=2 in H₂O) | [6] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [5][6] |

| Storage Conditions | 0-8°C, -20°C for long-term storage | [3][][5][6] |

Applications in Research and Development

The primary application of H-Val-OBzl·HCl is as a fundamental building block in peptide synthesis.[1][6] Its structure is valuable for creating complex peptide sequences with high precision, which are essential for developing new therapeutic peptides and biochemical probes.[1]

Key application areas include:

-

Peptide Synthesis: It serves as a C-terminally protected amino acid, enabling controlled peptide chain elongation in both solid-phase and solution-phase synthesis.[8]

-

Drug Development: The unique structure can be modified to enhance the bioavailability and efficacy of pharmaceutical compounds.[6]

-

Protein Engineering: It is used to modify proteins to improve their stability and functionality.[6]

-

Metabolism Research: Scientists use it to study amino acid metabolic pathways and enzyme kinetics.[1][6]

Experimental Protocols

3.1. General Synthesis of L-Valine Benzyl Ester Hydrochloride

A common method for synthesizing H-Val-OBzl·HCl involves the esterification of L-valine with benzyl alcohol. One documented procedure is as follows:

-

Reaction Setup: 11.5 g (0.1 mol) of L-valine, 30 mL of ethylene dichloride, and 16.2 g (0.1 mol) of FeCl₃ are added to a 250 mL three-necked flask.[9]

-

Introduction of HCl: Hydrogen chloride gas is passed through the mixture at a rate of 1.25 mL/s for 30 minutes at room temperature.[9]

-

Addition of Benzyl Alcohol: 11.66 g (0.108 mol) of benzyl alcohol is added. The reaction continues while passing HCl gas at a rate of 0.05 mL/s for 3 hours under reflux conditions.[9]

-

Water Removal: An aqueous dichloroethane solution is removed via azeotropic distillation, while anhydrous dichloroethane is added to maintain the reaction volume.[9]

-

Isolation and Purification: After the reaction, the solution is filtered to remove the catalyst. The filtrate is cooled, and the remaining solvent is removed by vacuum distillation. The resulting solid is recrystallized at -10°C, washed with pre-cooled dichloroethane, filtered, and dried to yield the final product.[9]

An alternative, more environmentally friendly method utilizes cyclohexane as the azeotroping solvent instead of hazardous options like benzene or carbon tetrachloride, with the product precipitated using ethyl acetate.[10]

3.2. Use in Peptide Coupling Reactions

H-Val-OBzl·HCl is a key component in peptide bond formation. A representative protocol for coupling an N-protected amino acid (e.g., Z-Asp(OtBu)-L-Phe-OH) with a C-protected amino acid ester like L-valine methyl ester hydrochloride (a similar compound) is detailed below. This illustrates the general role H-Val-OBzl·HCl would play.

-

Activation: An N-protected dipeptide is dissolved in a dry solvent like dichloromethane and cooled to 0°C. A coupling reagent is added to activate the carboxylic acid group.[11]

-

Neutralization: In a separate suspension, L-valine methyl ester hydrochloride is neutralized with a base such as N-methylmorpholine in dichloromethane.[11]

-

Coupling: The neutralized amino acid ester suspension is added to the activated dipeptide solution at 0°C.[11]

-

Reaction: The mixture is stirred for several hours, allowing it to warm to room temperature to ensure the completion of the peptide bond formation.[11]

-

Workup and Purification: The solvent is removed, and the residue is purified through a series of extractions with aqueous acid and base to remove unreacted starting materials and byproducts. The final peptide is then isolated.[11]

Workflow and Pathway Visualizations

The following diagrams illustrate the role of H-Val-OBzl·HCl in a typical synthetic workflow.

Caption: Workflow for dipeptide synthesis using H-Val-OBzl·HCl.

Caption: Structural and functional relationships of H-Val-OBzl·HCl.

References

- 1. nbinno.com [nbinno.com]

- 2. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. L-Valine benzyl ester 2462-34-2 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Val-OBzl HCl | CAS#:2462-34-2 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. L-Valine benzyl ester hydrochloride | 2462-34-2 [chemicalbook.com]

- 10. air.unimi.it [air.unimi.it]

- 11. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl), a key building block in peptide synthesis and various pharmaceutical development processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and presents a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents.

Qualitative Solubility Data

L-Valine benzyl ester hydrochloride is a white to off-white crystalline powder.[1][2] Based on information from various chemical suppliers, the qualitative solubility of H-Val-Obzl.HCl has been described in a few common solvents. This information is summarized in the table below. It is important to note that these are qualitative descriptions and do not provide specific concentration limits.

| Solvent | Solubility |

| Water | Soluble[3] |

| Methanol | Soluble[3] |

| Chloroform | Soluble[3] |

This table is based on generally available data from chemical suppliers and should be used as a preliminary guide. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

For researchers requiring precise solubility values in specific organic solvents, the equilibrium shake-flask method is a widely accepted and reliable technique.[4][5][6] The following protocol provides a detailed methodology for determining the solubility of H-Val-Obzl.HCl.

Principle

An excess amount of the solid compound (H-Val-Obzl.HCl) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then measured using a suitable analytical method.

Materials and Equipment

-

H-Val-Obzl.HCl (solid powder)

-

Organic solvents of interest (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or equipment for gravimetric analysis (evaporating dish, oven).

Procedure

-

Preparation: Add an excess amount of H-Val-Obzl.HCl to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform preliminary experiments to determine the optimal equilibration time.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of H-Val-Obzl.HCl in the filtered saturated solution using a pre-validated analytical method.

-

HPLC Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample and determine the concentration against a standard calibration curve.[7][8]

-

Gravimetric Analysis: Accurately weigh a known volume of the filtrate into a pre-weighed evaporating dish. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point) until a constant weight of the dried residue is achieved. The difference in weight corresponds to the mass of the dissolved solute.[9][10][11]

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/100 mL, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of H-Val-Obzl.HCl solubility using the shake-flask method followed by HPLC analysis.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. atompharma.co.in [atompharma.co.in]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide on the Stability and Storage of H-Val-Obzl.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl), a critical building block in peptide synthesis and pharmaceutical development. Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this document outlines recommended storage practices based on general knowledge of similar amino acid esters and provides detailed, generalized experimental protocols for conducting forced degradation studies to determine its stability profile.

Core Concepts: Stability and Storage

H-Val-Obzl.HCl, as an amino acid ester hydrochloride salt, is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, oxidation, photodecomposition, and thermal stress. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base. Proper storage is paramount to ensure its purity and integrity for use in synthesis and research.

Key Stability Considerations:

-

Hydrolytic Stability: The ester linkage is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding L-valine and benzyl alcohol. The rate of hydrolysis is generally faster under basic conditions.

-

Hygroscopicity: The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can accelerate hydrolytic degradation.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to degradation.

-

Photostability: Exposure to light, particularly UV radiation, can potentially induce photodegradation.

Recommended Storage Conditions

To maintain the quality and shelf-life of H-Val-Obzl.HCl, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C. Some suppliers recommend storage at -20°C for long-term stability. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) and keep the container tightly sealed. | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Light Exposure | Store in a light-resistant container. | Protects the compound from potential photodegradation. |

| Moisture | Store in a dry, well-ventilated place. The use of a desiccator is advisable, especially in humid environments, given the compound's hygroscopic nature. | Prevents the absorption of moisture, which can lead to hydrolytic degradation of the ester. |

| General Handling | Handle in a well-ventilated area, avoiding the formation of dust and aerosols. Use appropriate personal protective equipment (PPE).[1] | Ensures safety and prevents contamination of the product. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation route for H-Val-Obzl.HCl is the hydrolysis of the benzyl ester.

Caption: Primary degradation pathway of H-Val-Obzl.HCl via hydrolysis.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following are generalized protocols for subjecting H-Val-Obzl.HCl to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

4.1. General Preparation

Prepare a stock solution of H-Val-Obzl.HCl in a suitable solvent (e.g., methanol, water, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

4.2. Experimental Workflow

Caption: Workflow for forced degradation studies of H-Val-Obzl.HCl.

4.3. Detailed Methodologies

4.3.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the mixture at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4.3.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature (25°C) for 8 hours. Due to the higher lability of esters under basic conditions, a lower temperature and shorter duration may be sufficient.

-

At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4.3.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4.3.4. Thermal Degradation

-

Place the solid H-Val-Obzl.HCl powder in a thermostatically controlled oven at 80°C for 48 hours.

-

At specified intervals, take samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

For solution state thermal stability, heat the stock solution at 60°C for 48 hours and analyze at different time points.

4.3.5. Photolytic Degradation

-

Expose the H-Val-Obzl.HCl stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

Illustrative Quantitative Data

The following table provides an example of how quantitative data from forced degradation studies could be presented. Note: This data is illustrative and not based on actual experimental results for H-Val-Obzl.HCl.

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Predicted) |

| 0.1 N HCl | 24 | 60 | 8% | L-Valine, Benzyl Alcohol |

| 0.1 N NaOH | 8 | 25 | 15% | L-Valine, Benzyl Alcohol |

| 3% H₂O₂ | 24 | 25 | 5% | Oxidized valine derivatives |

| Solid State | 48 | 80 | 3% | Thermal decomposition products |

| Solution State | 48 | 60 | 6% | L-Valine, Benzyl Alcohol |

| Photolytic (Solution) | - | 25 | 4% | Photodegradation products |

Conclusion

H-Val-Obzl.HCl is a vital reagent whose stability is critical for its successful application. While specific degradation kinetics are not widely published, adherence to recommended storage conditions—specifically, low temperature, and protection from moisture and light—will ensure its long-term integrity. For drug development purposes, conducting tailored forced degradation studies using the protocols outlined in this guide is essential for understanding its stability profile and for the development of robust, stability-indicating analytical methods.

References

The Role of L-Valine Benzyl Ester Hydrochloride as a Chiral Synthon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the ability to control stereochemistry is paramount. Chiral synthons, or building blocks, are fundamental to the enantioselective synthesis of complex molecules. L-Valine Benzyl Ester Hydrochloride (H-Val-OBzl.HCl) has emerged as a versatile and valuable chiral synthon. Derived from the naturally occurring amino acid L-valine, it offers a readily available source of chirality. The benzyl ester protection of the carboxylic acid and the hydrochloride salt of the amine group provide a stable, yet reactive, framework for a variety of chemical transformations. This technical guide provides a comprehensive overview of the applications of H-Val-OBzl.HCl, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective utilization.

Core Properties and Applications

H-Val-OBzl.HCl is a white to off-white crystalline solid. Its structure combines the chirality of L-valine with a protected carboxyl group, making it an ideal starting material for multi-step syntheses. The primary applications of H-Val-OBzl.HCl can be categorized as follows:

-

Peptide Synthesis: It serves as a crucial building block in both solid-phase and solution-phase peptide synthesis. The benzyl ester provides robust protection for the C-terminus during peptide chain elongation.[1][2]

-

Asymmetric Synthesis of Pharmaceuticals: H-Val-OBzl.HCl is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Valsartan, an angiotensin II receptor blocker used to treat hypertension.[3]

-

Chiral Auxiliary: The valine moiety can be used to induce stereoselectivity in a range of chemical reactions, including alkylations and carbon-carbon bond-forming reactions.

Quantitative Data on Stereoselective Syntheses

The efficacy of a chiral synthon is ultimately measured by the stereoselectivity it imparts in chemical reactions. The following table summarizes quantitative data from various syntheses utilizing L-valine esters, demonstrating the high levels of stereochemical control achievable.

| Reaction Type | Reactants | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |

| N-Acylation | L-valine methyl ester hydrochloride, Valeryl chloride | Methyl N-pentanoyl-L-valinate | 95% | >99% ee (assumed from chiral starting material) | [4][5] |

| N-Alkylation | Methyl N-pentanoyl-L-valinate, 1-bromo-4-(bromomethyl)benzene | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | 70% | >99% ee (assumed from chiral starting material) | [4][5] |

| Peptide Coupling | Z-L-Phg-OH, H-Val-OMe·HCl | Z-L-Phg-Val-OMe | 81-84% | Epimer-free | Organic Syntheses Procedure |

| Esterification | L-valine, Benzyl alcohol, p-toluenesulfonic acid | L-valine benzyl ester p-toluenesulfonate | High | Enantiomerically pure | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of H-Val-OBzl.HCl in synthesis. Below are representative protocols for key transformations.

Protocol 1: Synthesis of (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester - A Key Valsartan Intermediate

This protocol details the N-alkylation of L-valine benzyl ester with 4-bromomethyl-2'-cyanobiphenyl.

Materials:

-

L-valine benzyl ester hydrochloride (H-Val-OBzl.HCl)

-

4-bromomethyl-2'-cyanobiphenyl

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Water

-

Sodium chloride solution (10%)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of H-Val-OBzl.HCl: To a solution of L-valine benzyl ester hydrochloride in ethyl acetate, add an aqueous solution of sodium carbonate to neutralize the hydrochloride and extract the free L-valine benzyl ester into the organic layer. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

N-Alkylation: Dissolve 4-bromomethyl-2'-cyanobiphenyl in ethyl acetate and add it to the solution of L-valine benzyl ester from the previous step.

-

Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature and wash with water, followed by a 10% aqueous sodium chloride solution.

-

Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield the crude product, (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester. Further purification can be achieved by recrystallization or chromatography.

Protocol 2: General Procedure for Peptide Coupling

This protocol is adapted for the coupling of an N-protected amino acid to the amino group of L-valine benzyl ester.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

L-valine benzyl ester hydrochloride (H-Val-OBzl.HCl)

-

Coupling agent (e.g., DCC, HOBt)

-

Base (e.g., N-methylmorpholine or Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Activation of the N-protected amino acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected amino acid and HOBt in anhydrous DMF. Cool the solution to 0°C in an ice bath and add DCC. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Neutralization of H-Val-OBzl.HCl: In a separate flask, suspend H-Val-OBzl.HCl in anhydrous DMF and add N-methylmorpholine to neutralize the hydrochloride salt.

-

Coupling: Filter the activated N-protected amino acid solution to remove the DCU and add the filtrate to the neutralized H-Val-OBzl.HCl solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.

Mandatory Visualizations

Synthesis of a Key Valsartan Intermediate

The following diagram illustrates the workflow for the synthesis of (S)-N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester, a crucial intermediate in the production of Valsartan, starting from H-Val-OBzl.HCl.

References

- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

The Strategic Application of H-Val-OBzl.HCl in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) has emerged as a pivotal building block in the landscape of organic synthesis, prized for its utility in the precise construction of complex peptides and chiral molecules. This technical guide provides an in-depth exploration of its applications, supported by experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile reagent for their synthetic endeavors.

Core Applications in Peptide Synthesis

H-Val-OBzl.HCl serves as a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS), offering a robust strategy for the introduction of a valine residue with a protected C-terminus. The benzyl ester group provides steric and electronic protection to the carboxylic acid, preventing unwanted side reactions during peptide chain elongation. Its hydrochloride salt form enhances stability and simplifies handling.[1]

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, H-Val-OBzl.HCl is a readily available and reliable starting material for the C-terminal residue. The general workflow involves the deprotection of the amine group of an N-protected amino acid, followed by coupling with H-Val-OBzl.HCl in the presence of a suitable coupling agent.

Experimental Protocol: Dipeptide Synthesis

A representative protocol for the synthesis of a dipeptide, for instance, Fmoc-Ala-Val-OBzl, is as follows:

-

Neutralization: H-Val-OBzl.HCl (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A tertiary amine, typically diisopropylethylamine (DIPEA) (1.1 eq), is added to neutralize the hydrochloride salt, yielding the free amine.

-

Activation: In a separate flask, N-α-Fmoc-protected alanine (Fmoc-Ala-OH) (1.0 eq) is activated using a coupling reagent. Common coupling systems include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.

-

Coupling: The activated Fmoc-Ala-OH solution is added to the neutralized H-Val-OBzl solution, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is worked up to remove byproducts, such as dicyclohexylurea (DCU) in the case of DCC coupling, and unreacted starting materials. The crude product is then purified, typically by silica gel column chromatography.

The benzyl ester can be subsequently deprotected via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to liberate the C-terminal carboxylic acid for further chain elongation or to yield the final peptide.[2]

Solid-Phase Peptide Synthesis (SPPS)

While less common for the initial anchoring to the resin due to the pre-functionalized resins available, H-Val-OBzl.HCl can be utilized in fragment condensation strategies in SPPS. More frequently, the corresponding N-Fmoc protected valine is used for direct coupling to the resin-bound growing peptide chain. The principles of coupling and deprotection remain similar to solution-phase methods, with the key difference being the heterogeneous nature of the reaction.

H-Val-OBzl.HCl as a Chiral Synthon

Beyond peptide synthesis, the inherent chirality of the L-valine backbone in H-Val-OBzl.HCl makes it a valuable chiral auxiliary and synthon in asymmetric synthesis. This allows for the stereoselective construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The valine-derived chiral auxiliary can direct the stereochemical outcome of reactions such as alkylations and aldol additions.

Conceptual Workflow for Asymmetric Aldol Reaction:

In this conceptual workflow, H-Val-OBzl.HCl is first converted into a chiral auxiliary. This auxiliary is then attached to a prochiral ketone to form a chiral enolate. The subsequent reaction with an aldehyde proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched β-hydroxy ketone and can often be recovered for reuse.

Quantitative Data Summary

The efficiency of reactions involving H-Val-OBzl.HCl is critical for its practical application. The following table summarizes typical quantitative data for key transformations. It is important to note that yields are highly dependent on the specific substrates, reagents, and reaction conditions.

| Reaction Type | Substrates | Coupling/Reaction Conditions | Product | Typical Yield (%) | Purity (%) | Reference |

| Dipeptide Coupling | Fmoc-Ala-OH + H-Val-OBzl.HCl | DCC, HOBt, DIPEA in DMF | Fmoc-Ala-Val-OBzl | 85-95 | >95 (after purification) | [Generic Protocol] |

| Benzyl Ester Deprotection | Peptide-Val-OBzl | H₂, Pd/C in Methanol | Peptide-Val-OH | >95 | >98 | [2] |

Signaling Pathways and Bioactive Peptides

Peptides synthesized using H-Val-OBzl.HCl can be designed to interact with specific biological targets, thereby modulating cellular signaling pathways. For instance, valine-containing peptides can be developed as enzyme inhibitors or receptor ligands, playing roles in pathways related to cancer, inflammation, and infectious diseases.

Conceptual Signaling Pathway Modulation:

This diagram illustrates how a custom-synthesized peptide containing valine can act as an antagonist to a cell surface receptor, thereby inhibiting a downstream signaling cascade that might be implicated in a disease state. The ability to readily incorporate valine using H-Val-OBzl.HCl facilitates the synthesis of such targeted therapeutic agents.

Experimental Workflow: From Synthesis to Bioactivity Screening

The development of novel bioactive peptides is a multi-step process that begins with synthesis and culminates in the evaluation of biological activity.

Generalized Experimental Workflow:

This workflow outlines the key stages in the discovery of bioactive peptides. Following the synthesis of a peptide or a library of peptides using building blocks like H-Val-OBzl.HCl, rigorous purification and characterization are performed to ensure the quality of the synthetic molecules. These are then subjected to biological assays to identify "hits" with the desired activity, which can then be further optimized.

Conclusion

H-Val-OBzl.HCl is a versatile and indispensable reagent in modern organic synthesis. Its primary application lies in the straightforward and efficient incorporation of valine residues in peptide synthesis, facilitated by the robust benzyl ester protecting group. Furthermore, its inherent chirality provides a valuable tool for asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. The ability to synthesize a diverse range of peptides and chiral compounds using H-Val-OBzl.HCl continues to drive innovation in drug discovery and the development of novel therapeutics. This guide provides a foundational understanding and practical workflows to aid researchers in harnessing the full potential of this important synthetic building block.

References

- 1. A new hybrid resin for stepwise screening of peptide libraries combined with single bead Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

H-Val-OBzl.HCl: A Comprehensive Technical Guide to its Application in Bioactive Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) is a critical building block in the chemical synthesis of peptides. As a derivative of the essential amino acid L-valine, it features a benzyl ester protecting group on its carboxyl terminus and is supplied as a hydrochloride salt. This specific chemical modification makes it highly valuable for controlled and stepwise peptide chain elongation, particularly in solution-phase peptide synthesis (SPPS). The inherent chirality of L-valine is preserved, allowing for the stereoselective synthesis of complex and biologically active peptides. This guide provides an in-depth overview of the properties of H-Val-OBzl.HCl, detailed experimental protocols for its use in synthesizing bioactive peptides, and a discussion of the biological significance of incorporating valine residues into peptide structures.

Physicochemical Properties of H-Val-OBzl.HCl

A thorough understanding of the physicochemical properties of H-Val-OBzl.HCl is essential for its effective use in peptide synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 2462-34-2 |

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% (HPLC) |

| Solubility | Soluble in polar organic solvents like DMF and DMSO |

| Storage | Store at 2-8 °C |

Role in Peptide Synthesis

H-Val-OBzl.HCl serves as a C-terminally protected amino acid, a crucial component in preventing unwanted side reactions during peptide bond formation. The benzyl ester group is relatively stable under the conditions used for N-terminal deprotection (e.g., with acids like TFA for Boc-protected amino acids) but can be readily removed under specific conditions, such as catalytic hydrogenation, at the final stages of synthesis. This orthogonality is a cornerstone of successful peptide synthesis strategies.

The general workflow for incorporating H-Val-OBzl.HCl into a dipeptide is illustrated below.

Workflow for dipeptide synthesis using H-Val-Obzl.HCl.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a hypothetical bioactive dipeptide, N-(tert-Butoxycarbonyl)-L-alanyl-L-valine benzyl ester (Boc-Ala-Val-OBzl), using H-Val-OBzl.HCl. This is followed by protocols for its purification, deprotection, and bioactivity assessment.

Synthesis of Boc-Ala-Val-OBzl

Materials:

-

H-Val-OBzl.HCl

-

N-Boc-L-alanine (Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve H-Val-OBzl.HCl (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the Boc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Val-OBzl.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Boc-Ala-Val-OBzl

Materials:

-

Crude Boc-Ala-Val-OBzl

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the pure product, as determined by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Boc-Ala-Val-OBzl as a white solid.

Deprotection of Boc-Ala-Val-OBzl to yield Ala-Val

N-terminal Boc Deprotection:

-

Dissolve the purified Boc-Ala-Val-OBzl in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Remove the TFA and DCM under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the TFA salt of Ala-Val-OBzl.

C-terminal Benzyl Ester Deprotection (Hydrogenolysis):

-

Dissolve the TFA salt of Ala-Val-OBzl in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, Ala-Val.

Characterization

The synthesized peptide should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final peptide. A C18 reverse-phase column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[1]

Bioactivity of Valine-Containing Peptides and Illustrative Data

Peptides containing valine residues have been shown to exhibit a range of biological activities, including antimicrobial and angiotensin-converting enzyme (ACE) inhibitory effects.[2][3] The bulky, hydrophobic nature of the valine side chain can be crucial for interactions with biological targets.

The following table summarizes representative quantitative data for the bioactivity of synthetic valine-containing dipeptides found in the literature. While not all of these peptides were explicitly synthesized using H-Val-OBzl.HCl, the data provides a valuable reference for the potential activities of peptides derived from this precursor.

| Peptide Sequence | Bioactivity Type | Quantitative Data (IC₅₀ or MIC) | Reference |

| Val-Val | Antimalarial | ~50% inhibition at 50 mg/kg | [4] |

| Leu-Val | Antimicrobial (S. aureus) | MIC: 1.1 x 10⁻³ M | [5] |

| Val-Tyr | ACE Inhibitory | - | [3] |

| KWLP | ACE Inhibitory | IC₅₀: 5.5 µM | [6] |

| Val-Trp | ACE Inhibitory | IC₅₀: 0.58 µM | [7] |

Role of Valine in Cellular Signaling Pathways

Valine, as a branched-chain amino acid (BCAA), plays a significant role in cellular signaling, particularly in the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Valine, along with other BCAAs like leucine, can activate mTORC1, leading to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation promotes protein synthesis and other anabolic processes.[8][9]

The signaling cascade initiated by valine is depicted in the following diagram.

Valine's role in the PI3K/Akt/mTOR signaling pathway.

Conclusion

H-Val-OBzl.HCl is an indispensable reagent for the synthesis of bioactive peptides containing valine. Its protected C-terminus allows for controlled peptide elongation, and the resulting valine-containing peptides can exhibit a range of important biological activities. A comprehensive understanding of the synthesis protocols, purification techniques, and the biological roles of valine is crucial for researchers and professionals in the field of drug development and peptide chemistry. The methodologies and data presented in this guide provide a solid foundation for the successful application of H-Val-OBzl.HCl in the creation of novel and potent bioactive peptides.

References

- 1. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]

- 3. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Inhibition strength of short peptides derived from an ACE inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway | MDPI [mdpi.com]

- 9. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-Val-Obzl.HCl: Sourcing, Synthesis, and Cellular Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl), a critical reagent in peptide synthesis and a molecule of interest in cellular metabolism. This document details commercial suppliers and current pricing, provides a comprehensive experimental protocol for its application in dipeptide synthesis, and explores the broader context of valine-related signaling pathways.

Commercial Availability and Pricing

H-Val-Obzl.HCl is readily available from a variety of chemical suppliers. The pricing is contingent on the purity and quantity required, with significant price breaks for bulk purchases. Below is a summary of representative suppliers and their pricing for research-grade H-Val-Obzl.HCl. Researchers are advised to request quotes for bulk or GMP-grade material directly from the suppliers.

| Supplier | Catalog Number | Quantity | Purity | Price (USD) |

| MyBioSource | MBS6095045 | 10 g | Biochemical Grade | $515.00[1] |

| Chem-Impex | 03444 | 5 g | ≥ 99% (HPLC) | $60.39 |

| 25 g | ≥ 99% (HPLC) | $199.40 | ||

| 100 g | ≥ 99% (HPLC) | $549.42 | ||

| MedChemExpress | HY-W010775 | 10 g | >98% | $42.00[2] |

| BOC Sciences | 2462-34-2 | Inquiry | Industrial Grade | Request Quote[3] |

| Kilo Biotechnology | KILO-2462-34-2 | Bulk | Inquiry | Request Quote[4] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify current pricing with the respective suppliers.

Core Application: Peptide Synthesis

H-Val-Obzl.HCl serves as a crucial building block in peptide synthesis. The benzyl ester (Obzl) group protects the carboxylic acid functionality of the valine residue, preventing unwanted side reactions during the coupling of amino acids. This protection is typically removed in the final stages of peptide synthesis through hydrogenolysis.

Experimental Protocol: Dipeptide Synthesis using H-Val-Obzl.HCl

This protocol outlines the general steps for the synthesis of a dipeptide (e.g., Fmoc-Ala-Val-Obzl) using H-Val-Obzl.HCl in a solution-phase synthesis approach.

Materials:

-

H-Val-Obzl.HCl

-

Fmoc-Ala-OH (or another N-protected amino acid)

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Deprotection of the N-terminal Amino Acid (if applicable): If starting from a resin-bound amino acid, the N-terminal protecting group (e.g., Fmoc) is removed by treating the resin with a 20% solution of piperidine in DMF.

-

Coupling Reaction:

-

In a reaction vessel, dissolve Fmoc-Ala-OH (1.0 equivalent) and a coupling agent such as HBTU (1.0 equivalent) in anhydrous DMF.

-

In a separate flask, suspend H-Val-Obzl.HCl (1.0 equivalent) in anhydrous DMF.

-

To the H-Val-Obzl.HCl suspension, add DIPEA (2.0 equivalents) to neutralize the hydrochloride and liberate the free amine.

-

Add the activated Fmoc-Ala-OH solution to the H-Val-Obzl.HCl solution.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude dipeptide is then purified using an appropriate method, such as flash column chromatography on silica gel.

-

-

Final Deprotection (Cleavage from Resin and/or Side-Chain Deprotection):

-

The benzyl ester protecting group on the C-terminus of valine is typically removed by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by treatment with a strong acid like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Peptide Synthesis Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS), a common methodology where H-Val-Obzl.HCl would be incorporated.

Cellular Context: Valine and BCAA Signaling

While H-Val-Obzl.HCl is primarily a synthetic reagent, the valine it carries is an essential branched-chain amino acid (BCAA) with significant roles in cellular signaling, particularly in regulating protein synthesis and metabolism.[5] Valine, along with leucine and isoleucine, acts as a nutrient signal that influences key cellular pathways.

One of the most critical pathways regulated by BCAAs is the mTOR (mechanistic Target of Rapamycin) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and metabolism.[6] Leucine is the most potent activator of mTORC1 (mTOR complex 1), but valine also contributes to the BCAA pool that signals nutrient availability to this complex.[5]

Valine Metabolism and mTOR Signaling Pathway

The diagram below illustrates a simplified overview of the valine catabolism pathway and its connection to the mTOR signaling cascade, which promotes protein synthesis.

References

- 1. mybiosource.com [mybiosource.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. kilobio.com [kilobio.com]

- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-Val-OBzl.HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) in solution-phase peptide synthesis. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of dipeptides, a fundamental step in the construction of more complex peptide chains.

Introduction to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a classical and versatile method for constructing peptides.[1] Unlike solid-phase synthesis, all reactions are carried out in a homogeneous solution, which allows for easier monitoring and purification of intermediates. The strategy relies on the sequential coupling of amino acids, where the amino group of one amino acid and the carboxyl group of another are protected to prevent unwanted side reactions.[1][2]

H-Val-OBzl.HCl is a common starting material in which the carboxylic acid of valine is protected as a benzyl ester.[3] The benzyl ester group (OBzl) is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenation.[2][4][5] The hydrochloride salt ensures the stability and solubility of the amino acid derivative.

Experimental Protocols

The following protocols detail the synthesis of a model dipeptide, Nα-Boc-Ala-Val-OBzl, through the coupling of Nα-Boc-L-alanine (Boc-Ala-OH) with H-Val-OBzl.HCl, followed by the deprotection of the benzyl ester.

Materials and Reagents

-

H-Val-OBzl.HCl

-

Nα-Boc-L-alanine (Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)[6]

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite

Protocol 1: Coupling of Boc-Ala-OH with H-Val-OBzl.HCl

This protocol describes the formation of the protected dipeptide Boc-Ala-Val-OBzl.

Procedure:

-

Neutralization of H-Val-OBzl.HCl:

-

Dissolve H-Val-OBzl.HCl (1.0 equivalent) in anhydrous DCM.

-

Add DIPEA or TEA (1.1 equivalents) dropwise at 0 °C (ice bath).

-

Stir the mixture for 20-30 minutes at 0 °C.

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a mixture of DCM/DMF.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

-

Coupling Reaction:

-

If DCC was used, filter off the DCU precipitate.

-

Add the activated Boc-Ala-OH solution to the neutralized H-Val-OBzl solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture if any precipitate has formed.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[7]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Boc-Ala-Val-OBzl can be further purified by column chromatography on silica gel if necessary.

-

Protocol 2: Deprotection of the Benzyl Ester

This protocol describes the removal of the benzyl protecting group from Boc-Ala-Val-OBzl to yield Boc-Ala-Val-OH via catalytic hydrogenation.[8]

Procedure:

-

Dissolve the protected dipeptide, Boc-Ala-Val-OBzl (1.0 equivalent), in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide, Boc-Ala-Val-OH.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Boc-Ala-Val-OBzl and its subsequent deprotection. The values are representative and may vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (based on 1 mmol scale) | Expected Yield Range | Purity (by HPLC) |

| H-Val-OBzl.HCl | C₁₂H₁₈ClNO₂ | 259.73 | - | - | >98% |

| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | - | - | >98% |

| Boc-Ala-Val-OBzl | C₂₀H₃₀N₂O₅ | 394.46 | 394.46 mg | 80-95% | >95% |

| Boc-Ala-Val-OH | C₁₃H₂₄N₂O₅ | 304.34 | 304.34 mg | 90-98% | >97% |

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the solution-phase peptide synthesis using H-Val-OBzl.HCl.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ch27 : Peptide synthesis [chem.ucalgary.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 6. bachem.com [bachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Deprotection of H-Val-Obzl.HCl via Catalytic Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis and drug development, the strategic use of protecting groups is fundamental. The benzyl ester is a frequently employed protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. Catalytic Transfer Hydrogenation (CTH) offers a mild, efficient, and operationally simple alternative to traditional hydrogenation methods that require pressurized hydrogen gas.[1] This application note provides a detailed protocol for the deprotection of L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl) to yield L-Valine using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.[2] This method is valued for its rapid reaction times and high yields.[2]

Principle of the Method

Catalytic transfer hydrogenation involves the use of a hydrogen donor molecule, in this case, ammonium formate, to transfer hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon. The benzyl ester is cleaved through hydrogenolysis to yield the free carboxylic acid (L-Valine), toluene, and byproducts from the decomposition of ammonium formate (ammonia and carbon dioxide). The reaction is generally clean, and the catalyst can be easily removed by filtration.

Data Presentation

The following table summarizes typical reaction parameters for the deprotection of benzyl esters using catalytic transfer hydrogenation with ammonium formate and Pd/C, based on analogous reactions reported in the literature. These values can serve as a benchmark for the deprotection of H-Val-Obzl.HCl.

| Substrate Analogue | Catalyst Loading (w/w vs. Substrate) | Ammonium Formate (Equivalents) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| N-Benzyl Amine Derivatives | 10% Pd/C (equal weight) | 5 | Methanol | Reflux | 10 min | 76-95 | [2] |

| Dibenzylamines | 10% Pd/C (100 mg per 1 mmol) | 3 | Methanol | Room Temp. | 15-20 min | High | |

| Benzyl-protected alcohols | 10% Pd/C (10-20% by weight) | 5 | Methanol | Reflux | 1-6 hours | High | [3] |

Experimental Protocols

Materials and Reagents

-

L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl)

-

10% Palladium on carbon (10% Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

Celite® or a similar filtration aid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Deprotection Protocol

Note on the Hydrochloride Salt: The substrate is a hydrochloride salt. While some N-debenzylation reactions are performed in acidic conditions to prevent catalyst poisoning by the free amine, the use of ammonium formate, which is a salt of a weak acid and weak base, may provide a sufficiently neutral environment.[2] If the reaction does not proceed to completion, the addition of a mild, non-nucleophilic base (e.g., 1 equivalent of N,N-diisopropylethylamine) prior to the addition of ammonium formate could be considered to liberate the free amine. However, the protocol below is presented without the addition of an external base, as the reaction is likely to proceed under these standard CTH conditions.

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add H-Val-Obzl.HCl (1 equivalent).

-

Solvent Addition: Add anhydrous methanol (approximately 10-20 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can range from 10% to 100% by weight relative to the substrate. For initial attempts, a 20% w/w loading is recommended.

-

Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3-5 equivalents) in a single portion.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), watching for the disappearance of the starting material. The reaction is often complete within 1-4 hours. Gentle warming to 40-50 °C can be applied to accelerate the reaction if necessary.

-

Catalyst Removal: Upon completion, remove the catalyst by vacuum filtration through a pad of Celite®. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Work-up and Isolation:

-

Combine the filtrate and the methanol washings.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue will contain the crude L-Valine and ammonium salts.

-

To isolate the L-Valine, dissolve the residue in a minimum amount of deionized water.

-

The pure L-Valine can be crystallized from the aqueous solution, potentially by adjusting the pH to its isoelectric point (approximately 6.0) with a dilute acid or base, though often simple concentration and cooling are sufficient.

-

Collect the crystalline L-Valine by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for H-Val-Obzl.HCl deprotection.

Catalytic Cycle

Caption: Catalytic cycle for transfer hydrogenation.

References

- 1. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [academax.com]

- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cleavage Cocktails in Benzyl Ester Deprotection of H-Val-OBzl·HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl) is a crucial building block in peptide synthesis and other organic syntheses, where the benzyl ester serves as a protecting group for the carboxylic acid functionality.[1] The successful cleavage of this benzyl ester to yield L-valine is a critical step. The selection of the appropriate deprotection method, or "cleavage cocktail," is paramount and depends on factors such as the presence of other functional groups, reaction scale, and available equipment.[2] These application notes provide an overview of common deprotection strategies for benzyl esters, with detailed protocols and comparative data to guide researchers in selecting the optimal method.

Deprotection Methodologies Overview

The primary methods for benzyl ester deprotection involve catalytic hydrogenation, catalytic transfer hydrogenation, and acidic cleavage. Each method offers distinct advantages and is suited for different substrate sensitivities and experimental setups.

-

Catalytic Hydrogenolysis: This is a classic and clean method for benzyl group removal, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas.[3][4] It is highly efficient but requires specialized equipment for handling hydrogen gas.

-

Catalytic Transfer Hydrogenation: A more convenient alternative to catalytic hydrogenolysis, this method avoids the use of pressurized hydrogen gas.[5] Instead, it utilizes a hydrogen donor in the presence of a palladium catalyst.[6][7] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[3][5] This technique is often milder and can offer greater selectivity.[6][8]

-

Acidic Cleavage: This method employs strong acids, such as trifluoroacetic acid (TFA), to hydrolyze the benzyl ester.[2][9] It is particularly useful when the molecule contains functional groups that are sensitive to hydrogenation conditions but stable in strong acid.[2]

Below is a decision-making flowchart to assist in selecting the most suitable deprotection strategy.

Caption: Decision-making flowchart for selecting a deprotection method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of benzyl esters, providing a basis for comparison.

| Deprotection Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Time | Yield | Reference |

| Catalytic Hydrogenolysis | 10% Pd/C (10 mol%) | H₂ (balloon) | Methanol/Ethanol | Room Temp. | 1-4 h | High | [4][9] |

| Catalytic Transfer Hydrogenation | 10% Pd/C (10-20 wt%) | Ammonium Formate | Methanol | Reflux | 1-2 h | High | [2][7] |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temp. | < 1 h | 89-95% | [3][7] |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | N/A | Dichloromethane (DCM) | Room Temp. | 1-6 h | Variable | [2][9] |

| Lewis Acid Cleavage | AlCl₃ or SnCl₄ | N/A | Dichloromethane (DCM) | 0 °C to RT | Variable | High | [9][10] |

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is often preferred for its convenience and mild reaction conditions, avoiding the need for a hydrogen gas setup.[2]

Materials:

-

H-Val-OBzl·HCl

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Anhydrous Methanol (MeOH)

-

Celite®

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Workflow Diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and N-benzyl groups by catalytic transfer hydrogenation | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for H-Val-OBzl.HCl in the Synthesis of Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides, particularly cyclic peptides, have garnered significant interest in drug discovery due to their enhanced metabolic stability, increased receptor binding affinity, and improved selectivity compared to their linear counterparts. The conformational rigidity imposed by cyclization can lock the peptide into a bioactive conformation, leading to superior pharmacological properties.

This document provides detailed application notes and protocols on the use of L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) as a key building block in the synthesis of constrained peptides. The benzyl ester functionality serves as a versatile protecting group for the C-terminal carboxylic acid, which can be selectively removed to facilitate head-to-tail cyclization, a common strategy for peptide constraint.

Key Applications of H-Val-OBzl.HCl in Constrained Peptide Synthesis

H-Val-OBzl.HCl is primarily utilized in the solution-phase or solid-phase synthesis of a linear peptide precursor, which is subsequently cyclized. The benzyl ester of the C-terminal valine offers several advantages:

-

Stability: The benzyl ester is stable to the mildly acidic conditions often used for the removal of N-terminal Boc protecting groups and the basic conditions used for Fmoc group removal, ensuring orthogonality in common peptide synthesis strategies.[1]

-

Selective Cleavage: It can be selectively and cleanly removed by catalytic hydrogenolysis, a mild deprotection method that typically does not affect other common protecting groups, or by strong acids like hydrofluoric acid (HF).[1][2]

-